molecular formula C11H10O3 B1597850 Methyl 2-(prop-2-yn-1-yloxy)benzoate CAS No. 59155-84-9

Methyl 2-(prop-2-yn-1-yloxy)benzoate

Cat. No.: B1597850
CAS No.: 59155-84-9
M. Wt: 190.19 g/mol
InChI Key: WYKFWIYGJGNLRD-UHFFFAOYSA-N
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Description

Methyl 2-(prop-2-yn-1-yloxy)benzoate is an organic compound with the molecular formula C₁₁H₁₀O₃. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group and the hydrogen atom of the hydroxyl group is replaced by a prop-2-yn-1-yloxy group. This compound is of interest in various fields of research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Esterification Reaction: : One common method to synthesize methyl 2-(prop-2-yn-1-yloxy)benzoate involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with propargyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

    C7H6O3+C3H4OC11H10O3+H2O\text{C}_7\text{H}_6\text{O}_3 + \text{C}_3\text{H}_4\text{O} \rightarrow \text{C}_{11}\text{H}_{10}\text{O}_3 + \text{H}_2\text{O} C7​H6​O3​+C3​H4​O→C11​H10​O3​+H2​O

  • Industrial Production Methods: : Industrially, the synthesis might involve continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as p-toluenesulfonic acid can be used to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Methyl 2-(prop-2-yn-1-yloxy)benzoate can undergo oxidation reactions, particularly at the alkyne group. Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄), which can convert the alkyne to a diketone or carboxylic acid derivatives.

  • Reduction: : The compound can be reduced using hydrogenation techniques. Catalysts such as palladium on carbon (Pd/C) can be employed to reduce the alkyne group to an alkene or alkane.

  • Substitution: : Nucleophilic substitution reactions can occur at the ester group. For instance, reacting with a nucleophile like sodium methoxide (NaOCH₃) can lead to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: KMnO₄, OsO₄, under acidic or basic conditions.

    Reduction: H₂ gas with Pd/C catalyst, under atmospheric or elevated pressure.

    Substitution: NaOCH₃, under reflux conditions.

Major Products

    Oxidation: Diketones, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Methyl 2-(prop-2-yn-1-yloxy)benzoate is used as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for the synthesis of more complex molecules.

Biology and Medicine

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives might exhibit biological activity, making it a candidate for drug development and pharmacological studies.

Industry

In the industrial sector, this compound can be used in the production of polymers and resins. Its reactivity with other chemicals makes it suitable for creating materials with specific properties.

Mechanism of Action

The mechanism by which methyl 2-(prop-2-yn-1-yloxy)benzoate exerts its effects depends on the context of its use. In chemical reactions, its alkyne group can undergo addition reactions, while the ester group can participate in hydrolysis or transesterification reactions. The molecular targets and pathways involved vary based on the specific application, whether in synthetic chemistry or biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxybenzoate: Similar structure but lacks the prop-2-yn-1-yloxy group.

    Methyl 2-(prop-2-en-1-yloxy)benzoate: Similar but with an alkene instead of an alkyne group.

    Ethyl 2-(prop-2-yn-1-yloxy)benzoate: Similar but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-(prop-2-yn-1-yloxy)benzoate is unique due to the presence of both an ester and an alkyne group, which confer distinct reactivity patterns. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs.

By understanding the properties, synthesis, and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.

Properties

IUPAC Name

methyl 2-prop-2-ynoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-3-8-14-10-7-5-4-6-9(10)11(12)13-2/h1,4-7H,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKFWIYGJGNLRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376891
Record name Methyl 2-[(prop-2-yn-1-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59155-84-9
Record name Methyl 2-[(prop-2-yn-1-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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